beta-D-Glucopyranoside, phenyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-iso indol-2-yl)-3-O-(2,3,4,6-tetr
beta-D-Glucopyranoside, phenyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-iso indol-2-yl)-3-O-(2,3,4,6-tetr
Brand Name:
Vulcanchem
CAS No.:
148705-04-8
VCID:
VC0132110
InChI:
InChI=1S/C38H41NO17S/c1-18(40)48-16-27-31(51-21(4)43)33(52-22(5)44)34(53-23(6)45)37(54-27)56-32-29(39-35(46)25-14-10-11-15-26(25)36(39)47)38(57-24-12-8-7-9-13-24)55-28(17-49-19(2)41)30(32)50-20(3)42/h7-15,27-34,37-38H,16-17H2,1-6H3/t27-,28-,29-,30-,31+,32-,33+,34-,37+,38+/m1/s1
SMILES:
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C38H41NO17S
Molecular Weight:
815.8 g/mol
beta-D-Glucopyranoside, phenyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-iso indol-2-yl)-3-O-(2,3,4,6-tetr
CAS No.: 148705-04-8
Main Products
VCID: VC0132110
Molecular Formula: C38H41NO17S
Molecular Weight: 815.8 g/mol
CAS No. | 148705-04-8 |
---|---|
Product Name | beta-D-Glucopyranoside, phenyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-iso indol-2-yl)-3-O-(2,3,4,6-tetr |
Molecular Formula | C38H41NO17S |
Molecular Weight | 815.8 g/mol |
IUPAC Name | [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3S,4R,5R,6S)-3-acetyloxy-2-(acetyloxymethyl)-5-(1,3-dioxoisoindol-2-yl)-6-phenylsulfanyloxan-4-yl]oxyoxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C38H41NO17S/c1-18(40)48-16-27-31(51-21(4)43)33(52-22(5)44)34(53-23(6)45)37(54-27)56-32-29(39-35(46)25-14-10-11-15-26(25)36(39)47)38(57-24-12-8-7-9-13-24)55-28(17-49-19(2)41)30(32)50-20(3)42/h7-15,27-34,37-38H,16-17H2,1-6H3/t27-,28-,29-,30-,31+,32-,33+,34-,37+,38+/m1/s1 |
Standard InChIKey | MKHUYWRGPWAYHK-HTHPTONZSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms | phenyl O-(2,3,4,6-tetra-O-acetylgalactopyranosyl)-(1-3)-4,6-di-O-acetyl-2-deoxy-2-phthalimido-1-thioglucopyranoside phenyl TAcGal-SGlu |
PubChem Compound | 5748510 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume